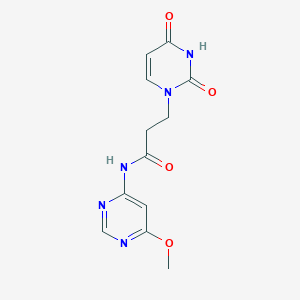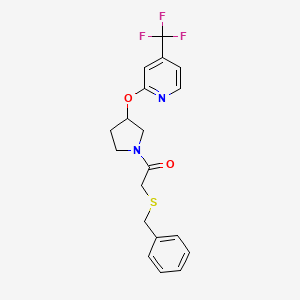
2-(Benzylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(Benzylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone" is a multifaceted molecule that incorporates several functional groups and structural motifs, including a pyrrolidinyl group, a benzylthio moiety, and a trifluoromethylpyridinyl group. While the specific compound is not directly discussed in the provided papers, they do offer insights into related pyrrole derivatives and their synthesis, structural characterization, and properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex, involving multi-component reactions. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, as described in one of the studies . This suggests that the synthesis of the compound may also involve a multi-step process, potentially utilizing similar catalytic methods to construct the pyrrole core and then introducing the various substituents in subsequent steps.
Molecular Structure Analysis
Structural characterization of pyrrole derivatives is typically achieved through spectroscopic techniques such as NMR and FT-IR, and confirmed by single-crystal X-ray diffraction . Theoretical studies, such as density functional theory (DFT), are also employed to predict spectral and geometrical data, which often show high correlation with experimental data . For the compound , similar methods would likely be used to elucidate its molecular structure and confirm the positions of the substituents.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions. For example, devinylation and trifluoroacetylation have been used to modify the structure of pyrrole compounds, yielding different products with altered properties . The presence of a trifluoromethyl group in the compound of interest suggests that it may also be amenable to reactions that introduce or modify such electron-withdrawing groups, potentially affecting the compound's reactivity and interactions with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be quite diverse. The electrochemical study of one such compound showed good inhibition efficiency on steel surfaces, indicating potential applications in corrosion inhibition . Optical properties, such as absorption and emission spectra, are also of interest, with some pyrroles exhibiting promising features for applications in fluorescence and nonlinear optics . The compound , with its trifluoromethyl and benzylthio groups, may exhibit unique electrochemical and optical properties that could be explored for various applications.
Applications De Recherche Scientifique
Cycloaddition Reactions
The study by Sosnovskikh et al. (2014) discusses the cycloaddition reactions of chromones with azomethine ylides to produce pyrrolidines and dipyrrolidines. This research could suggest that the compound may also participate in cycloaddition reactions due to the presence of a pyrrolidinyl group, potentially leading to novel heterocyclic structures (Sosnovskikh et al., 2014).
Electropolymerization
Research by Sotzing et al. (1996) on the electropolymerization of bis(pyrrol-2-yl) arylenes indicates that compounds containing pyrrolidinyl groups could be used in the synthesis of conducting polymers. This suggests potential applications in material science, particularly in the development of new conducting polymers (Sotzing et al., 1996).
Ketone Synthesis
Keumi et al. (1988) presented a method for ketone synthesis using 2-(trifluoromethylsulfonyloxy)pyridine, which could imply that the trifluoromethyl and pyridinyl groups in the target compound may facilitate reactions related to ketone or aromatic ketone synthesis (Keumi et al., 1988).
Hydrocarbon Oxygenation
A study by Shul’pin et al. (2012) on hydrocarbon oxygenation using oxone catalysis could indicate potential oxidative applications for the compound, given its structural components that may favor electron transfer and oxidation reactions (Shul’pin et al., 2012).
Photoadducts and Cycloaddition
Research by Shimo et al. (1987) on the photoadducts of pyrones with chloroethylenes and their dehydrochlorination could suggest that the compound might be involved in similar photochemical reactions or cycloadditions, given its reactive functional groups (Shimo et al., 1987).
Propriétés
IUPAC Name |
2-benzylsulfanyl-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2S/c20-19(21,22)15-6-8-23-17(10-15)26-16-7-9-24(11-16)18(25)13-27-12-14-4-2-1-3-5-14/h1-6,8,10,16H,7,9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMXUDAGRZHVAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

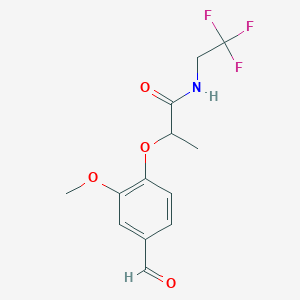
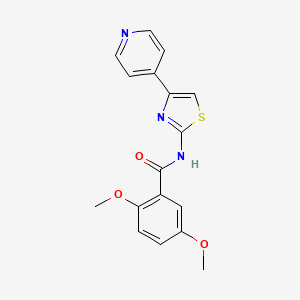
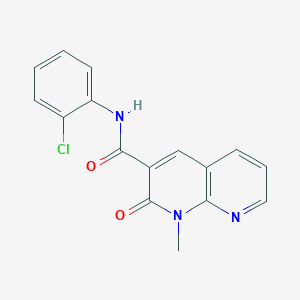
![2-[2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3014284.png)

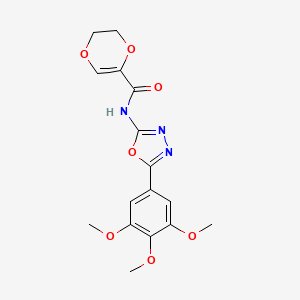
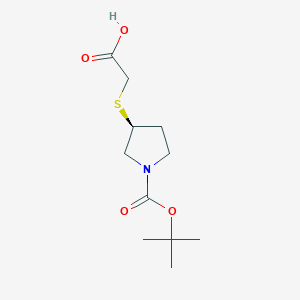
![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3014289.png)
![10-Bromo-7-phenyl-7H-benzo[c]carbazole](/img/structure/B3014291.png)
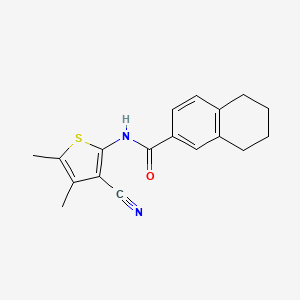
![[4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride](/img/structure/B3014294.png)
![N-(3-acetamidophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3014295.png)
![5-[(4-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B3014297.png)
